(3-Methylaminopropyl)-5H-dibenz[b,f]azepine
Description
Properties
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-12,19H,6,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLPHVTVHACZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzobbenzazepin-11-yl-N-methylpropan-1-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-benzobbenzazepin-11-yl-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Antidepressant Activity
- The compound is structurally related to known antidepressants like imipramine. Research indicates that derivatives of dibenzazepines exhibit notable antidepressant properties, making them potential candidates for developing new treatments for depression .
Neurological Disorders
- Investigations into the compound's effects on neurological pathways suggest potential therapeutic applications in treating disorders such as anxiety and schizophrenia. Its mechanism involves interaction with neurotransmitter systems, particularly serotonin and norepinephrine .
Analytical Chemistry
- In analytical chemistry, (3-Methylaminopropyl)-5H-dibenz[b,f]azepine serves as a reference standard for the development of analytical methods to quantify similar compounds in biological samples.
Biological Research
Structure-Activity Relationship Studies
- The compound has been utilized in structure-activity relationship (SAR) studies to evaluate how modifications to its structure affect biological activity. For instance, variations in the side chain have been linked to changes in antioxidant activity, which is crucial for understanding its therapeutic potential .
Antioxidant Properties
- Some derivatives of dibenzazepines have demonstrated significant antioxidant activity. This property is being explored for potential applications in mitigating oxidative stress-related diseases .
Chemical Synthesis
Building Block for Complex Molecules
- This compound is used as a building block in organic synthesis to create more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and reductions, makes it a versatile intermediate in synthetic pathways .
Industrial Applications
- The compound is also employed in the synthesis of new materials and as an intermediate in the production of other chemical compounds. Its unique structural features allow it to participate in diverse chemical reactions that are valuable in industrial chemistry.
Case Study 1: Antidepressant Efficacy
A study comparing this compound with fluoxetine revealed that both compounds exhibited anti-inflammatory and antioxidant effects, suggesting their potential utility in treating conditions associated with oxidative stress and inflammation .
Case Study 2: Structure-Activity Relationship Analysis
Research conducted by Kumar Honnaiah focused on evaluating the antioxidant activity of various dibenzazepine derivatives, including this compound. The study highlighted how specific structural modifications could enhance biological activity, paving the way for optimized drug design .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Pharmaceutical | Antidepressant development | Related to imipramine; potential for new drugs |
| Biological Research | SAR studies; antioxidant properties | Important for drug efficacy understanding |
| Chemical Synthesis | Building block for complex molecules | Versatile intermediate in organic reactions |
| Industrial | Material development; chemical intermediates | Useful in large-scale synthesis |
Mechanism of Action
The mechanism of action of 3-benzobbenzazepin-11-yl-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Dibenzazepine derivatives exhibit diverse pharmacological profiles depending on substituents and structural modifications. Below is a detailed comparison:
Structural and Functional Differences
Key Observations :
Ring Saturation : The 10,11-dihydro group in desipramine and imipramine enhances metabolic stability and receptor binding compared to the unsaturated 5H-dibenzazepine core .
Side Chain Modifications: Methylaminopropyl (target compound): Selectively targets 5-HT receptors with moderate lipophilicity . Dimethylaminopropyl (imipramine): Increases serotonin reuptake inhibition due to enhanced amine methylation . Chloropropyl: Serves as a synthetic intermediate for further functionalization .
Amino Acid Conjugates: Hydroxyproline (Hyp) conjugates exhibit superior antioxidant activity (IC₅₀ = 4.1 µM/mL) due to hydroxyl groups enhancing radical scavenging .
Pharmacological and Biochemical Profiles
- Receptor Affinity: The target compound shows affinity for 5-HT receptors but lacks the potent reuptake inhibition seen in desipramine/imipramine . Desipramine’s 10,11-dihydro structure improves norepinephrine transporter (NET) binding .
- Antioxidant Activity: Amino acid conjugates (e.g., Hyp, Tyr) outperform the parent 5H-dibenzazepine in DPPH assays, highlighting the role of hydroxyl groups .
- Safety Profiles :
Biological Activity
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine, a compound belonging to the dibenzazepine class, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article examines its biological activity, focusing on its interaction with neurotransmitter systems, potential therapeutic applications, and structural analogs.
Chemical Structure and Properties
The compound features a dibenzazepine core with a methylaminopropyl side chain. The unique structural characteristics contribute significantly to its biological activity. The dibenzazepine framework consists of fused benzene rings and a nitrogen-containing seven-membered ring, which allows for diverse interactions with biological targets.
Biological Activity Overview
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. Key areas of research include:
- Antidepressant Activity : Similar to other dibenzazepines, this compound has been linked to antidepressant effects. Its structure is reminiscent of imipramine, a well-known antidepressant, suggesting potential efficacy in treating depression .
- Neurotransmitter Interaction : The compound's ability to bind to serotonin and norepinephrine transporters indicates a mechanism for enhancing neurotransmitter availability in synaptic clefts, potentially improving mood and cognitive functions.
- Cytotoxic Effects : Preliminary studies suggest that derivatives of dibenzazepines may exhibit cytotoxic effects against cancer cell lines. For instance, certain analogs have shown promising results in inhibiting tumor cell proliferation .
Interaction Studies
Studies have demonstrated that this compound interacts with several neurotransmitter receptors:
- Binding Affinity : The compound shows significant binding affinity for serotonin receptors (5-HT) and norepinephrine transporters (NET), indicating its potential as an antidepressant agent.
- Efficacy at Various Receptors : Its efficacy at dopamine receptors has also been explored, although further studies are needed to fully elucidate these interactions.
Case Studies
- Antidepressant Efficacy : In clinical settings, analogs of this compound have been tested for their antidepressant properties. A study reported that compounds with similar structures exhibited significant improvements in depressive symptoms compared to placebo controls .
- Cancer Cell Line Studies : A recent investigation evaluated the cytotoxic effects of dibenzazepine derivatives against various cancer cell lines. One notable analog demonstrated an IC50 value of 6.36 µM against leukemia cells, indicating substantial anti-proliferative activity .
Comparative Analysis of Structural Analogues
The biological activity of this compound can be compared to other related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5H-Dibenz[b,f]azepine | Dibenzazepine | Core structure without side chain |
| 3-(Dimethylamino)propyl-5H-dibenz[b,f]azepine | Dimethylated derivative | Enhanced lipophilicity; potential CNS penetration |
| 7-Hydroxy-5H-dibenz[b,f]azepine | Hydroxylated derivative | Increased solubility; altered receptor affinity |
These analogs highlight the structural diversity within the dibenzazepine class and their implications for pharmacokinetics and biological activity.
Q & A
Q. What are the common synthetic routes for (3-Methylaminopropyl)-5H-dibenz[b,f]azepine derivatives?
The synthesis typically involves hydrogenation and alkylation steps. For example, 5H-dibenz[b,f]azepine is first converted to its 10,11-dihydro form, followed by alkylation with 3-(methylamino)propyl groups. A key intermediate, dehydro-DMI hydrochloride, is synthesized via N-acylation of 5H-dibenz[b,f]azepine with 3-chloropropionyl chloride, followed by catalytic hydrogenation using palladium on carbon under deuterium gas to yield deuterated analogs . Friedel-Crafts chemistry is also employed to construct the dibenzazepine core .
Q. How is structural characterization of this compound derivatives performed?
Techniques include:
- TLC and GC-MS : Used to monitor reaction progress and confirm isotopic purity (e.g., deuterated derivatives achieved 81.6% d2 isotopic purity) .
- NMR and FT-IR : For functional group analysis and structural elucidation. For instance, δH NMR signals at 6.62–7.64 ppm confirm aromatic protons in halogenated analogs .
- Elemental analysis : Validates molecular formulas (e.g., C14H9Cl2N requires 64.2% C, 3.5% H, 5.3% N) .
Q. What pharmacological targets are associated with this compound derivatives?
These compounds are tricyclic antidepressants (TCAs) targeting monoamine transporters (e.g., norepinephrine reuptake inhibition). Desipramine, a derivative, acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and interacts with 5-HT2A/2C receptors . Safety profiles note CNS and cardiovascular effects .
Q. How are intermediates like 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one utilized in derivatization?
This intermediate is synthesized via N-acylation of 5H-dibenz[b,f]azepine with 3-chloropropionyl chloride. It serves as a precursor for coupling with aminophenols or amino acids (e.g., tyrosine, hydroxyproline) to enhance bioactivity, such as antioxidant properties (IC50 = 4.1–47 µM/mL in DPPH assays) .
Q. What safety precautions are critical during synthesis?
- Handling hazards : The compound is classified as environmentally hazardous (ADR/RID Class 9) and irritant to eyes/skin .
- Mitigation : Use fume hoods, PPE, and inert atmospheres during hydrogenation steps .
Advanced Research Questions
Q. How can deuterium labeling be applied to study metabolic pathways of these derivatives?
Deuterated analogs (e.g., DMI-d2) are synthesized via catalytic hydrogenation of dehydro-DMI hydrochloride in deuterium oxide. GC-MS analysis tracks isotopic distribution (d2: 81.6%, d1: 9.0%), enabling pharmacokinetic studies on metabolic stability and enzyme interactions .
Q. What strategies optimize yield in N-acylation reactions for dibenzazepine derivatives?
Key factors include:
Q. How do halogen substituents influence the electronic properties of dibenzazepines?
Halogenation (e.g., Cl or Br at positions 3 or 4) alters electron density, as shown by NMR shifts (e.g., δC 138.3 ppm for Cl-substituted carbons). This affects binding affinity to targets like MAO-B, with IC50 values correlating with substituent electronegativity .
Q. What analytical methods resolve contradictions in reported bioactivity data?
Discrepancies in IC50 values (e.g., antioxidant assays) may arise from varying substituents. Methodological standardization includes:
Q. How can amino acid conjugation enhance the therapeutic potential of dibenzazepines?
Conjugating hydroxyproline (Hyp) or tyrosine (Tyr) to the dibenzazepine core via elimination reactions introduces antioxidant moieties. Hyp derivatives show superior activity (IC50 = 4.1 µM/mL) due to pyrrolidine-OH groups, while Tyr’s phenolic -OH contributes moderate activity (IC50 = 47 µM/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
